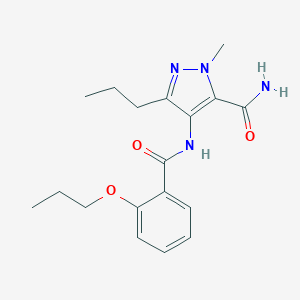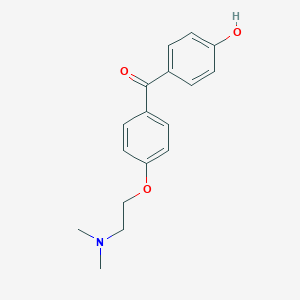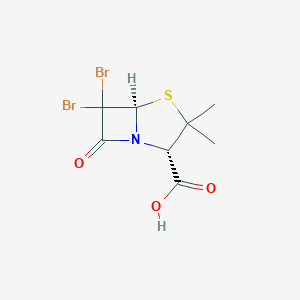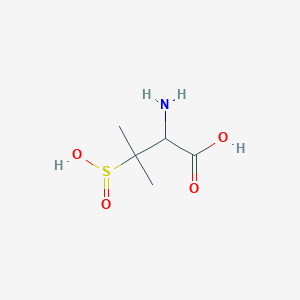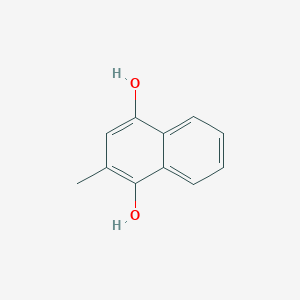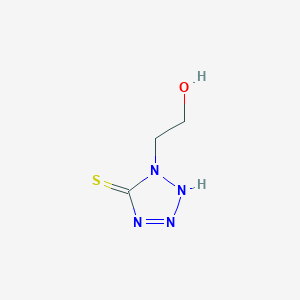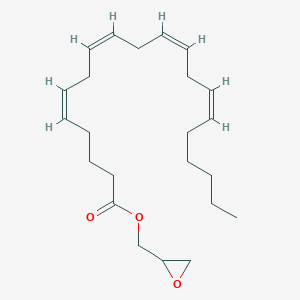
O-Arachidonoyl Glycidol
Übersicht
Beschreibung
O-Arachidonoyl Glycidol is a derivative of eicosatetraenoic acid, which is a polyunsaturated fatty acid. This compound is characterized by the presence of an oxiranylmethyl ester group, which adds unique chemical properties to the molecule. Eicosatetraenoic acid is commonly found in various biological systems and plays a crucial role in the biosynthesis of eicosanoids, which are signaling molecules involved in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Arachidonoyl Glycidol typically involves the esterification of eicosatetraenoic acid with oxiranylmethanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts. The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
O-Arachidonoyl Glycidol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxiranylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. These reactions are typically carried out under mild to moderate conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the ester group.
Substitution: Nucleophiles such as amines, thiols, or halides can be used to substitute the oxiranylmethyl ester group. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides or epoxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Arachidonoyl Glycidol has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of various eicosanoid derivatives, which are important signaling molecules in biological systems.
Biology: It is studied for its role in cellular signaling pathways and its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of specialized lubricants, coatings, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of O-Arachidonoyl Glycidol involves its interaction with various molecular targets and pathways. The compound can be metabolized to form eicosanoids, which act as signaling molecules in various physiological processes. These eicosanoids can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that regulate inflammation, immune responses, and other cellular functions. Additionally, the oxiranylmethyl ester group may enhance the compound’s ability to interact with certain enzymes or receptors, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
O-Arachidonoyl Glycidol can be compared with other similar compounds, such as:
Arachidonic acid methyl ester: Both compounds are derivatives of eicosatetraenoic acid, but the presence of the oxiranylmethyl ester group in this compound adds unique chemical properties.
Eicosapentaenoic acid: This compound is another polyunsaturated fatty acid with similar biological functions, but it has a different structure and number of double bonds.
Docosahexaenoic acid: Similar to eicosapentaenoic acid, this compound is a polyunsaturated fatty acid with distinct structural and functional properties.
The uniqueness of this compound lies in its specific ester group, which imparts unique reactivity and potential biological activities compared to other eicosatetraenoic acid derivatives.
Eigenschaften
CAS-Nummer |
439146-24-4 |
|---|---|
Molekularformel |
C23H36O3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
oxiran-2-ylmethyl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3 |
InChI-Schlüssel |
ACYNJBAUKQMZDF-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Aussehen |
Assay:≥98%A solution in methyl acetate |
Synonyme |
Glycidyl Arachidonate; (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester; Arachidonoyl-glycidyl Ester; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate a promising candidate for inhibiting 2-arachidonoylglycerol (2-AG) hydrolysis?
A1: This compound was designed based on the structure of 2-AG and features both a hydrophobic moiety and a heterocyclic subunit mimicking the glycerol fragment of 2-AG. [] This structural similarity likely contributes to its ability to inhibit monoacylglycerol lipase, the enzyme responsible for 2-AG hydrolysis. In the study, Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate completely inhibited the cytosolic hydrolysis of 2-oleoylglycerol (a 2-AG analogue) with an IC50 of 4.5 μM. [] This suggests its potential as a tool for investigating the role of 2-AG in various physiological processes and exploring its potential as a therapeutic target.
Q2: How does the structure of Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate relate to its activity compared to other compounds in the study?
A2: The study involved testing a series of 32 heterocyclic analogues, allowing for a structure-activity relationship (SAR) analysis. [] While the specific details of the SAR analysis were not provided in the abstract, it mentions that this series represents the first systematic study on inhibiting 2-AG hydrolysis. [] This suggests that variations within the heterocyclic subunit of these analogues likely play a role in their inhibitory potency and selectivity towards monoacylglycerol lipase. Further research exploring the SAR of this compound series could provide valuable insights for designing more potent and selective inhibitors of 2-AG hydrolysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


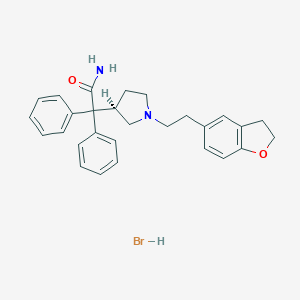


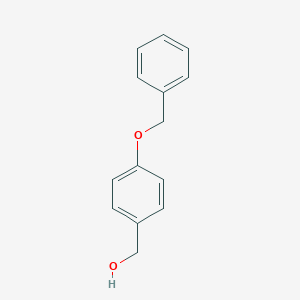
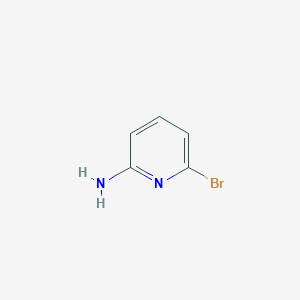
![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)
